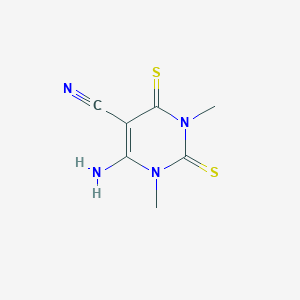![molecular formula C18H16N2O3 B2636012 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 849919-15-9](/img/structure/B2636012.png)
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, these specific properties for “5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” are not available .Scientific Research Applications
Antifungal Applications
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol and its derivatives have been studied for their potential antifungal effects. A study conducted by Jafar et al. (2017) investigated the antifungal effect of various pyrimidine derivatives, including methoxy and dimethylpyrimidin derivatives, against fungi like Aspergillus terreus and Aspergillus niger. The findings suggested that these compounds could be developed into useful antifungal agents (Jafar et al., 2017).
Antimicrobial and Antibacterial Activity
Research by Verbitskiy et al. (2021) explored the synthesis and antibacterial activity of 5-arylamino-substituted pyrimidines containing methoxy groups. These compounds exhibited significant antibacterial activity against various pathogenic bacteria, including gonococcal infections, and were found to be more effective than some commercial drugs in certain cases (Verbitskiy et al., 2021).
Anticancer Properties
A study by Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, on T47D breast cancer cells. The compound showed weak activity in inhibiting T47D breast cancer cells, suggesting potential for further exploration in cancer treatment (Sukria et al., 2020).
Anti-inflammatory and Analgesic Properties
Keri et al. (2010) synthesized a series of pyrimidine derivatives and tested them for analgesic and anti-pyretic activities. Their findings indicated that compounds with pyrimidine moieties, like 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol, could have significant potential in treating pain and fever (Keri et al., 2010).
Herbicidal Activity
Zhu et al. (2021) reported on the synthesis of pyrimidine derivatives containing 1,2,4-triazole and their herbicidal activity. This research suggests that pyrimidine derivatives might have applications in agriculture as herbicides (Zhu et al., 2021).
properties
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-5-3-12(4-6-13)16-10-19-11-20-18(16)15-8-7-14(23-2)9-17(15)21/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYMNRNEZKVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325546 |
Source


|
| Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
CAS RN |
849919-15-9 |
Source


|
| Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)
![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)
![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635939.png)
![4-Chloro-2-(7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2635940.png)
![(2R)-5-Hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2635941.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2635946.png)

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)